2-amino-N-benzyl-3-methoxypropanamide (DP-I) is a degradation product of Lacosamide, an anticonvulsant medication. [] It is formed under acidic, alkaline, and neutral hydrolytic conditions. [] DP-I's role in scientific research primarily focuses on its identification and characterization as a degradation product to understand Lacosamide's stability and degradation pathways. []
While DP-I is primarily identified as a degradation product of Lacosamide, its independent synthesis has been described in the context of Lacosamide impurity profiling. [] The synthesis involves reacting (R)-2-amino-3-methoxypropionic acid with benzylamine, likely facilitated by coupling reagents commonly employed in amide bond formation.
The primary application of DP-I in scientific research is as a marker for the stability and degradation of Lacosamide. [] Identifying and characterizing DP-I helps understand the potential degradation pathways of Lacosamide under different storage conditions and formulations, which is crucial for drug development and quality control. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2